

# An In-depth Technical Guide to Seladelpar Sodium Salt: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR $\delta$ ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways.[1] Developed for the treatment of primary biliary cholangitis (PBC), Seladelpar has demonstrated significant efficacy in clinical trials, leading to its approval for medical use.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical data of Seladelpar, with a focus on its sodium salt form. Detailed experimental protocols and visual representations of key biological and experimental processes are included to support further research and development.

## **Chemical Structure and Physicochemical Properties**

Seladelpar is a single R-configuration enantiomer.[2] While the approved formulation, Livdelzi®, contains Seladelpar as a lysine dihydrate salt, the sodium salt has been utilized in preclinical and research settings.[2][3] The core active moiety is Seladelpar free acid.

## **Chemical Identity**

A summary of the chemical identifiers for Seladelpar and its salt forms is presented in Table 1.

Table 1: Chemical Identifiers of Seladelpar and its Salts



| Identifier        | Seladelpar (Free<br>Acid)                                                                                        | Seladelpar Sodium<br>Salt                                                                          | Seladelpar Lysine<br>Dihydrate                                                                                                             |
|-------------------|------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 2-[4-[(2R)-2-ethoxy-3-<br>[4-<br>(trifluoromethyl)pheno<br>xy]propyl]sulfanyl-2-<br>methylphenoxy]acetic<br>acid | Sodium 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)pheno xy]propyl]sulfanyl-2-methylphenoxy]acetat e | (2S)-2,6- diaminohexanoic acid;2-[4-[(2R)-2- ethoxy-3-[4- (trifluoromethyl)pheno xy]propyl]sulfanyl-2- methylphenoxy]acetic acid;dihydrate |
| SMILES            | CCOINVALID-LINK<br>C(F)<br>(F)F)CSC2=CC(=C(C<br>=C2)OCC(=O)O)C                                                   | CCOINVALID-LINK<br>C(F)<br>(F)F)CSC2=CC(=C(C<br>=C2)OCC(=O)[O-])C.<br>[Na+]                        | CCOINVALID-LINK C(F) (F)F)CSC2=CC(=C(C =C2)OCC(=O)O)C.C( CCN)CINVALID- LINKO)N.O.O                                                         |
| CAS Number        | 851528-79-5[1]                                                                                                   | 3026272-24-8[3]                                                                                    | 928821-40-3                                                                                                                                |
| Molecular Formula | C21H23F3O5S[1]                                                                                                   | C21H22F3NaO5S                                                                                      | C27H41F3N2O9S                                                                                                                              |
| Molar Mass        | 444.47 g/mol [1]                                                                                                 | 466.44 g/mol                                                                                       | 626.68 g/mol [2]                                                                                                                           |

## **Physicochemical Properties**

Seladelpar lysine dihydrate is described as a white to off-white powder with pH-dependent solubility in water; it is slightly soluble at low pH and very soluble at high pH.[2] Specific solubility data for the sodium salt is not readily available in the provided search results, but it is expected to exhibit good aqueous solubility.

### **Mechanism of Action**

Seladelpar is a selective agonist for the PPAR $\delta$  receptor.[1] Its therapeutic effects in PBC are believed to be mediated through the modulation of bile acid synthesis and inflammatory pathways.

## **PPARδ Signaling Pathway**



The activation of PPAR $\delta$  by Seladelpar initiates a signaling cascade that leads to the downregulation of bile acid synthesis. A key step in this pathway is the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which ultimately represses the expression of Cholesterol 7 $\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This mechanism is independent of the farnesoid X receptor (FXR) pathway, another important regulator of bile acid homeostasis.



Click to download full resolution via product page

Caption: Seladelpar's PPARδ signaling pathway in hepatocytes.

## **Potency and Selectivity**

Seladelpar is a highly potent and selective PPAR $\delta$  agonist. The sodium salt has a reported EC50 of 2 nM for PPAR $\delta$  activation.[3] It exhibits over 750-fold and 2500-fold selectivity for PPAR $\delta$  compared to PPAR $\alpha$  and PPAR $\gamma$ , respectively.[3]

Table 2: In Vitro Potency and Selectivity of Seladelpar

| Parameter             | Value         |
|-----------------------|---------------|
| PPARδ EC50            | 2 nM[3]       |
| Selectivity vs. PPARα | >750-fold[3]  |
| Selectivity vs. PPARy | >2500-fold[3] |

## **Pharmacokinetics**





# Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Seladelpar is orally active.[3] Following oral administration, the median time to peak plasma concentration (Tmax) is approximately 1.5 hours in patients with PBC.
- Distribution: Seladelpar has an apparent volume of distribution of approximately 133.2 L at steady state.[2] It is highly bound to plasma proteins (>99%).[2]
- Metabolism: Seladelpar is primarily metabolized by CYP2C9, and to a lesser extent by CYP2C8 and CYP3A4.[2] The major metabolites are seladelpar sulfoxide (M1), desethyl-seladelpar (M2), and desethyl-seladelpar sulfoxide (M3).[2]
- Excretion: The metabolites of Seladelpar are primarily excreted in the urine. Following a single oral dose of radiolabeled seladelpar, approximately 73.4% of the dose was recovered in urine and 19.5% in feces. The mean elimination half-life is about 6 hours in healthy subjects and ranges from 3.8 to 6.7 hours in patients with PBC.[2]

Table 3: Pharmacokinetic Parameters of Seladelpar in PBC Patients

| Parameter                                      | Value                  | Reference |
|------------------------------------------------|------------------------|-----------|
| Tmax                                           | ~1.5 hours             |           |
| Apparent Volume of Distribution (steady state) | ~133.2 L               | [2]       |
| Plasma Protein Binding                         | >99%                   | [2]       |
| Elimination Half-life                          | 3.8 - 6.7 hours        | [2]       |
| Apparent Oral Clearance                        | 12 L/h                 |           |
| Primary Metabolizing Enzymes                   | CYP2C9, CYP2C8, CYP3A4 | [2]       |
| Primary Route of Excretion                     | Urine (as metabolites) |           |

# **Clinical Efficacy and Safety**



The efficacy and safety of Seladelpar for the treatment of PBC have been evaluated in several clinical trials, most notably the Phase 3 RESPONSE study.[4]

## **Phase 3 RESPONSE Study**

The RESPONSE trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of a 10 mg daily dose of Seladelpar in patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[4]

Table 4: Key Efficacy Endpoints from the Phase 3 RESPONSE Study

| Endpoint                                                                                                 | Seladelpar (10<br>mg) | Placebo | p-value | Reference |
|----------------------------------------------------------------------------------------------------------|-----------------------|---------|---------|-----------|
| Biochemical<br>Response at 12<br>Months                                                                  | 61.7%                 | 20.0%   | <0.001  | [4]       |
| Alkaline Phosphatase (ALP) Normalization at 12 Months                                                    | 25.0%                 | 0%      | <0.001  | [4]       |
| Change in Pruritus NRS Score at 6 Months                                                                 | -3.2                  | -1.7    | 0.005   | [4]       |
| Composite endpoint of ALP <1.67 x ULN, ≥15% decrease in ALP from baseline, and total bilirubin ≤ ULN.[4] |                       |         |         |           |



## **Safety Profile**

In the RESPONSE trial, the incidence of adverse events was similar between the Seladelpar and placebo groups.[4] The most common adverse events were headache, abdominal pain, abdominal distension, and nausea.[5]

# Experimental Protocols PPARδ Activation Assay (Representative Protocol)

This protocol describes a cell-based reporter gene assay to determine the potency of a test compound, such as Seladelpar, in activating the PPAR $\delta$  receptor.



Click to download full resolution via product page



Caption: Workflow for a PPARδ activation reporter assay.

### Methodology:

- Cell Culture and Transfection:
  - Maintain a suitable mammalian cell line, such as HEK293T, in appropriate growth medium.
  - Co-transfect the cells with a mammalian expression vector encoding the full-length human PPARδ and a reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene. A co-transfection with a vector expressing Renilla luciferase can be used for normalization.
- Compound Treatment:
  - Plate the transfected cells into a 96-well plate.
  - Prepare serial dilutions of Seladelpar sodium salt and a known PPARδ agonist (positive control) in the appropriate cell culture medium.
  - Add the compound dilutions to the cells and incubate.
- Incubation:
  - Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
- Luciferase Assay:
  - Lyse the cells using a suitable lysis buffer.
  - Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
  - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.



- Plot the normalized luciferase activity against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

# Quantification of Seladelpar in Biological Samples (Representative LC-MS/MS Protocol)

This protocol outlines a general method for the quantification of Seladelpar in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



Click to download full resolution via product page

Caption: Workflow for LC-MS/MS quantification of Seladelpar.

Methodology:



### · Sample Preparation:

- To a known volume of plasma, add an internal standard (e.g., a stable isotope-labeled version of Seladelpar).
- Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

#### LC-MS/MS Analysis:

- Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., a C18 column).
- Use a gradient elution with a mobile phase typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B.
- The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Set the mass spectrometer to monitor specific precursor-to-product ion transitions for Seladelpar and its internal standard in Multiple Reaction Monitoring (MRM) mode.

#### Data Analysis:

- Integrate the chromatographic peaks corresponding to Seladelpar and the internal standard.
- Calculate the peak area ratio of Seladelpar to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.



 Determine the concentration of Seladelpar in the unknown samples by interpolating their peak area ratios from the calibration curve.

### Conclusion

**Seladelpar sodium salt** is a potent and selective PPARδ agonist with a well-defined mechanism of action that leads to the beneficial regulation of bile acid synthesis. Its pharmacokinetic profile supports once-daily oral dosing, and it has demonstrated significant clinical efficacy and a favorable safety profile in patients with primary biliary cholangitis. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological properties of this promising therapeutic agent. As research continues, Seladelpar holds the potential to become a cornerstone therapy for PBC and possibly other metabolic and inflammatory diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The New England Journal of Medicine Publishes Positive Phase 3 RESPONSE Data of CymaBay's Seladelpar in Primary Biliary Cholangitis [prnewswire.com]
- 2. gut.bmj.com [gut.bmj.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Seladelpar Sodium Salt: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069339#chemical-structure-and-properties-of-seladelpar-sodium-salt]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com